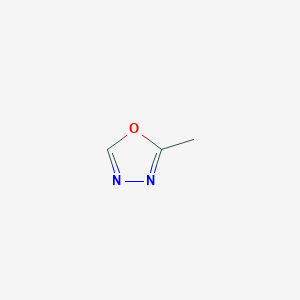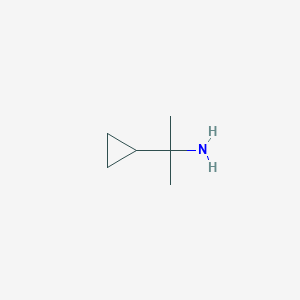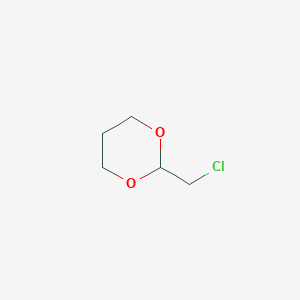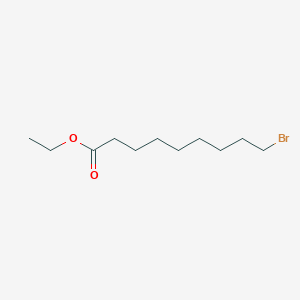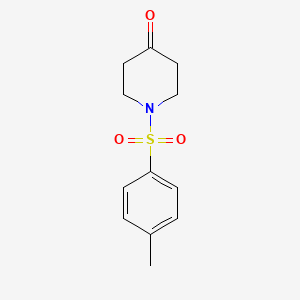
4,5-二甲基-2-嘧啶醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethyl-2-pyrimidinol: is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two methyl groups at positions 4 and 5 and a hydroxyl group at position 2
科学研究应用
4,5-Dimethyl-2-pyrimidinol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives with potential pharmacological activities.
Biology: The compound is studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Pyrimidine derivatives, including 4,5-Dimethyl-2-pyrimidinol, are investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-pyrimidinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of acetylacetone with formamide in the presence of a catalyst such as ammonium acetate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.
Industrial Production Methods: Industrial production of 4,5-Dimethyl-2-pyrimidinol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4,5-Dimethyl-2-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 4,5-Dimethyl-2-pyrimidone.
Reduction: The compound can be reduced to form 4,5-Dimethyl-2-pyrimidine.
Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products:
Oxidation: 4,5-Dimethyl-2-pyrimidone.
Reduction: 4,5-Dimethyl-2-pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
作用机制
The mechanism of action of 4,5-Dimethyl-2-pyrimidinol involves its interaction with specific molecular targets. The hydroxyl group at position 2 can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor or modulator of enzymatic activities, affecting various biochemical pathways.
相似化合物的比较
4,6-Dimethyl-2-pyrimidinol: Similar structure but with methyl groups at positions 4 and 6.
2,4-Dimethyl-5-pyrimidinol: Methyl groups at positions 2 and 4, and a hydroxyl group at position 5.
4,5-Dimethyl-2-pyrimidone: Oxidized form of 4,5-Dimethyl-2-pyrimidinol.
Uniqueness: 4,5-Dimethyl-2-pyrimidinol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at positions 4 and 5 and a hydroxyl group at position 2 provides distinct properties compared to other pyrimidine derivatives.
属性
IUPAC Name |
5,6-dimethyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-7-6(9)8-5(4)2/h3H,1-2H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJYGMPPWWXWLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342222 |
Source


|
| Record name | 4,5-DIMETHYL-2-PYRIMIDINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34939-17-8 |
Source


|
| Record name | 4,5-DIMETHYL-2-PYRIMIDINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

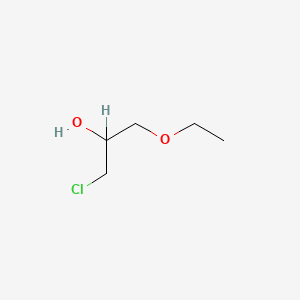
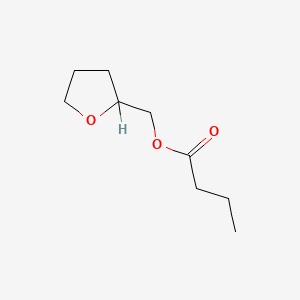

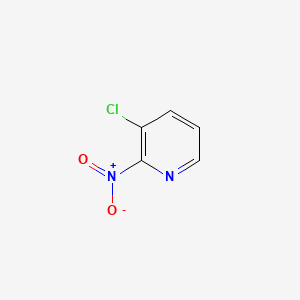
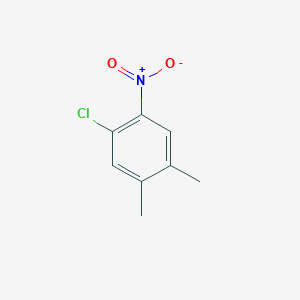
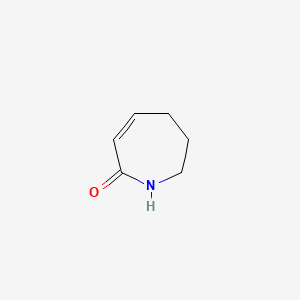
![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)
![(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B1348783.png)
